molecular formula C9H15NO2S B125173 3-(2-Thioxopyrrolidin-1-yl)propyl acetate CAS No. 155106-23-3

3-(2-Thioxopyrrolidin-1-yl)propyl acetate

Cat. No. B125173
M. Wt: 201.29 g/mol
InChI Key: OONLATJJTHYAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thioxopyrrolidin-1-yl)propyl acetate, also known as TPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. This compound is a thiol-reactive agent that can modify proteins, peptides, and other biological molecules.

Mechanism Of Action

The mechanism of action of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of the thiol group of cysteine residues in proteins and peptides. This reaction results in the formation of a thioether bond between the modified molecule and the compound. This modification can alter the biological activity of the modified molecule by changing its conformation or interactions with other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate are dependent on the specific protein or peptide that is modified. This compound can alter the enzymatic activity, binding affinity, and stability of the modified molecules. The modifications can also affect the cellular localization and signaling pathways of the modified molecules.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in lab experiments is its high reactivity towards thiol groups. This compound can modify proteins and peptides with high efficiency and specificity. Another advantage is its relative ease of synthesis and purification.
One of the limitations of using 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is its potential toxicity towards cells and tissues. This compound can induce oxidative stress and damage to cells, which can affect the biological activity of the modified molecules. Another limitation is the potential for non-specific modifications of other amino acid residues, which can complicate the interpretation of the results.

Future Directions

There are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate. One possible direction is the development of new methods for the selective modification of specific cysteine residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions and signaling pathways. Additionally, the potential use of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate in the development of new therapeutics and diagnostic tools should be explored.
Conclusion:
In conclusion, 3-(2-Thioxopyrrolidin-1-yl)propyl acetate is a thiol-reactive agent that has gained significant attention in the scientific community due to its potential use in various biomedical applications. The synthesis of this compound is relatively simple, and it can modify proteins and peptides with high efficiency and specificity. Although there are some limitations to its use, there are many potential future directions for research on 3-(2-Thioxopyrrolidin-1-yl)propyl acetate, and it holds promise for the development of new therapeutics and diagnostic tools.

Synthesis Methods

The synthesis of 3-(2-Thioxopyrrolidin-1-yl)propyl acetate involves the reaction of 2-thioxopyrrolidine-1-carboxylic acid with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography or recrystallization. The synthesis of this compound is relatively simple and can be achieved with high yield.

Scientific Research Applications

3-(2-Thioxopyrrolidin-1-yl)propyl acetate has been widely used in various scientific research applications. One of the primary uses of this compound is as a thiol-reactive agent to modify proteins and peptides. This chemical modification can alter the biological activity of the modified molecules and can be used to study their function and interactions.

properties

CAS RN

155106-23-3

Product Name

3-(2-Thioxopyrrolidin-1-yl)propyl acetate

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

3-(2-sulfanylidenepyrrolidin-1-yl)propyl acetate

InChI

InChI=1S/C9H15NO2S/c1-8(11)12-7-3-6-10-5-2-4-9(10)13/h2-7H2,1H3

InChI Key

OONLATJJTHYAHB-UHFFFAOYSA-N

SMILES

CC(=O)OCCCN1CCCC1=S

Canonical SMILES

CC(=O)OCCCN1CCCC1=S

synonyms

2-Pyrrolidinethione, 1-[3-(acetyloxy)propyl]-

Origin of Product

United States

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